
(E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of purine, which is one of the two types of nitrogenous bases found in the nucleotides making up DNA and RNA. The purine ring system is present in many biological molecules, including ATP, GTP, cyclic AMP, NADH, and coenzyme A .
Molecular Structure Analysis
The compound contains a purine ring system, which is a bicyclic aromatic compound consisting of a pyrimidine ring fused to an imidazole ring. It also contains an indoline group, which is a nitrogen-containing cycle .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the purine and indoline groups, as well as the hydrazinyl and phenethyl groups. The exact reactions it can undergo would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups present in the molecule. For example, the presence of polar groups could influence its solubility in water or other solvents .Wissenschaftliche Forschungsanwendungen
Asymmetric 1,3-Dipolar Cycloaddition
The compound can be used in the asymmetric 1,3-dipolar cycloaddition of N-unprotected 2-oxoindolin-3-ylidene derivatives and azomethine ylides for the construction of spirooxindole-pyrrolidines . This process has been achieved with AgOAc/TF-BiphamPhos complexes for the first time . The catalytic system performs well over a broad scope of substrates .
Antitumor Agents
The compound has been used in the design, synthesis, and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents . Some of these compounds showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . Especially, six compounds exhibited cytotoxicity equal or superior to the positive control PAC-1 .
Cell Cycle and Apoptosis Regulation
The compound has been used in the study of cell cycle and apoptosis regulation . Some representative compounds accumulated U937 cells in S phase and substantially induced late cellular apoptosis . This shows the potential of these compounds in the design and development of novel anticancer agents .
Construction of Spirooxindole-Pyrrolidines
The compound has been used in the construction of spirooxindole-pyrrolidines bearing four contiguous stereogenic centers . This has been achieved with AgOAc/TF-BiphamPhos complexes for the first time .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 2-amino-6-methylpurine with 3-oxo-2-phenethylhydrazonoindolin-2-one, followed by the addition of dimethyl malonate and subsequent cyclization to form the final product.", "Starting Materials": [ "2-amino-6-methylpurine", "3-oxo-2-phenethylhydrazonoindolin-2-one", "dimethyl malonate" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-methylpurine with 3-oxo-2-phenethylhydrazonoindolin-2-one in the presence of a suitable condensing agent such as EDCI or DCC to form the intermediate (E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-2H-purine-2,6(3H,7H)-dione.", "Step 2: Addition of dimethyl malonate to the intermediate in the presence of a base such as sodium hydride or potassium carbonate to form the corresponding enolate.", "Step 3: Intramolecular cyclization of the enolate to form the final product, (E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione." ] } | |
CAS-Nummer |
682776-09-6 |
Produktname |
(E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione |
Molekularformel |
C23H21N7O3 |
Molekulargewicht |
443.467 |
IUPAC-Name |
8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C23H21N7O3/c1-28-19-18(21(32)29(2)23(28)33)30(13-12-14-8-4-3-5-9-14)22(25-19)27-26-17-15-10-6-7-11-16(15)24-20(17)31/h3-11,24,31H,12-13H2,1-2H3 |
InChI-Schlüssel |
VYCCFAFRRGNBGU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



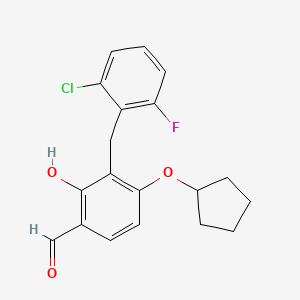
![N-[cyano(3,5-dichlorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2752956.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752958.png)
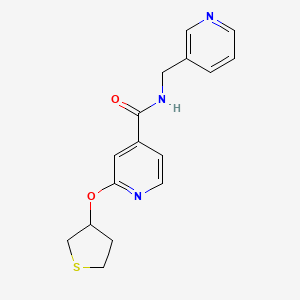
![ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B2752960.png)
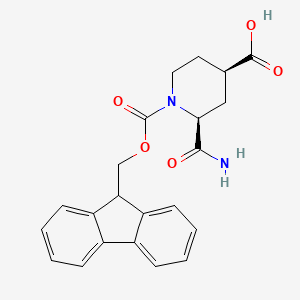

![Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B2752963.png)
![2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2752965.png)
![2-(Difluoromethyl)thieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B2752969.png)
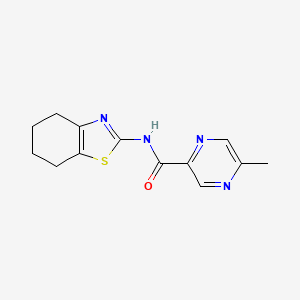
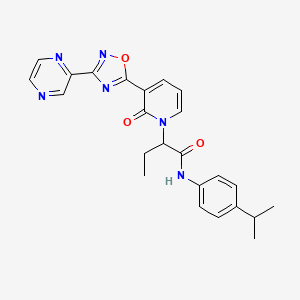

![N-(2-(4-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2752975.png)